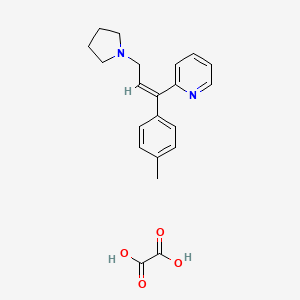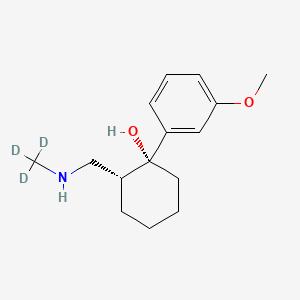
(E)-Deschlorophenyl Fluoxastrobin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.
Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.
化学反应分析
Types of Reactions
(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
科学研究应用
(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.
Biology: Employed in studies to understand the interaction of fungicides with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.
Industry: Utilized in the development of more stable and effective fungicides.
作用机制
The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.
相似化合物的比较
Similar Compounds
Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.
Azoxystrobin: Another strobilurin fungicide with a similar mode of action.
Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.
属性
分子式 |
C15H13FN4O5 |
|---|---|
分子量 |
352.31 g/mol |
IUPAC 名称 |
5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2 |
InChI 键 |
HGGMQELFVNXQAD-UHDUEGNVSA-N |
手性 SMILES |
[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H] |
规范 SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




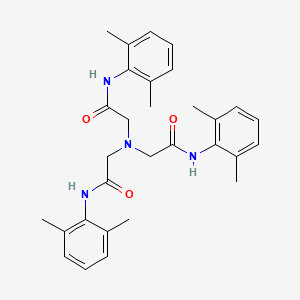
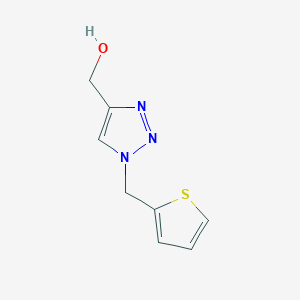
![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
![2,2,2-Trifluoro-1-[(2S)-2-methylpiperidin-1-yl]ethan-1-one](/img/structure/B15294706.png)
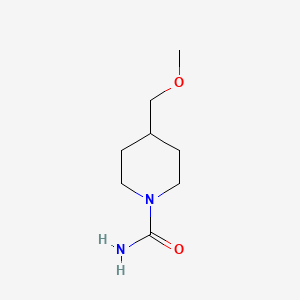
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)

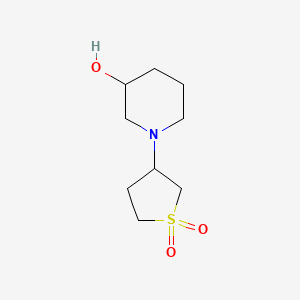
methylphosphonic acid](/img/structure/B15294742.png)
